C18 Dihydroceramide, also known as N-(Octadecanoyl)-sphinganine, is a biologically active sphingolipid. Sphingolipids are a class of lipids involved in various cellular processes, including cell signaling, apoptosis, and inflammation. C18 Dihydroceramide is a precursor molecule in the de novo synthesis of ceramides, a crucial subclass of sphingolipids. [, , ]
C18 Dihydroceramide can be synthesized through enzymatic reactions involving ceramide synthases. Specifically, Ceramide Synthase 6 (CerS6) has been implicated in the production of C18 Dihydroceramide. [] While the specific details of the synthesis process are not extensively elaborated upon in the provided abstracts, it is clear that the process involves the utilization of fatty acyl-CoA as a substrate. []
C18 Dihydroceramide consists of a sphinganine backbone, which is a long-chain amino alcohol. An 18-carbon fatty acid chain (stearic acid) is attached to the sphinganine backbone via an amide linkage. The "dihydro" designation signifies the presence of a single bond between the C4 and C5 carbons in the sphinganine backbone, in contrast to ceramides, which have a double bond at that position. []
Cancer Research: Studies have explored the role of C18 Dihydroceramide and related enzymes in cancer cell response to therapies like photodynamic therapy (PDT). Downregulating CerS6, an enzyme involved in C18 Dihydroceramide synthesis, has been shown to reduce PDT-induced apoptosis in head and neck squamous carcinoma cells. [] Similar resistance to PDT was observed with the downregulation of Ceramide Synthase 1 (CERS1), which affects C18-ceramide levels. []
Metabolic Disorders: Research suggests that altered ceramide metabolism, including changes in C18 Dihydroceramide levels, may play a role in metabolic syndrome (MetS). Genetic variations in enzymes involved in ceramide biosynthesis, potentially impacting C18 Dihydroceramide levels, have been associated with elevated plasma ceramides in individuals with MetS. []
Liver Transplantation: Low serum levels of C18 Dihydroceramide have been associated with graft dysfunction and ischemic type biliary lesions in patients after liver transplantation. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: